molecular formula C18H19N5O2S2 B5113645 (5Z)-2-[(3,5-dimethyl-1H-pyrazol-4-yl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methyl-1,3-thiazolidin-4-one

(5Z)-2-[(3,5-dimethyl-1H-pyrazol-4-yl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methyl-1,3-thiazolidin-4-one

Cat. No.: B5113645
M. Wt: 401.5 g/mol
InChI Key: JNDIRHNYJQLPCF-IIBFZRRCSA-N
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Description

(5Z)-2-[(3,5-dimethyl-1H-pyrazol-4-yl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methyl-1,3-thiazolidin-4-one is a complex organic compound that features a unique combination of pyrazole, benzothiazole, and thiazolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(3,5-dimethyl-1H-pyrazol-4-yl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methyl-1,3-thiazolidin-4-one typically involves multi-step reactions. The process begins with the preparation of the individual moieties, followed by their sequential coupling under controlled conditions. Common synthetic routes include:

    Preparation of 3,5-dimethyl-1H-pyrazole: This can be synthesized via the reaction of hydrazine with acetylacetone.

    Formation of 5-methoxy-3-methyl-1,3-benzothiazole: This involves the cyclization of appropriate aniline derivatives with carbon disulfide and methyl iodide.

    Synthesis of 3-methyl-1,3-thiazolidin-4-one: This can be achieved through the reaction of thiourea with chloroacetic acid.

The final step involves the condensation of these moieties under specific conditions, such as the use of a base like sodium ethoxide in ethanol, to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(3,5-dimethyl-1H-pyrazol-4-yl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or sodium methoxide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-2-[(3,5-dimethyl-1H-pyrazol-4-yl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methyl-1,3-thiazolidin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an

Properties

IUPAC Name

(5Z)-2-[(3,5-dimethyl-1H-pyrazol-4-yl)imino]-5-(5-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S2/c1-9-14(10(2)21-20-9)19-18-23(4)16(24)15(27-18)17-22(3)12-8-11(25-5)6-7-13(12)26-17/h6-8H,1-5H3,(H,20,21)/b17-15-,19-18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDIRHNYJQLPCF-IIBFZRRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)N=C2N(C(=O)C(=C3N(C4=C(S3)C=CC(=C4)OC)C)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)C)N=C2N(C(=O)/C(=C/3\N(C4=C(S3)C=CC(=C4)OC)C)/S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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